Isoformononetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isoformononetin is a naturally occurring isoflavone, a type of polyphenolic compound predominantly found in various plants, particularly in legumes and certain herbs. It is a derivative of formononetin, characterized by its unique structural modifications that enhance its biological activity. Isoformononetin has garnered attention due to its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties.

The mechanisms underlying isoformononetin's potential health benefits are under investigation. Here are some proposed mechanisms:

- Estrogenic activity: The structure of isoformononetin shares similarity with estrogen, allowing it to weakly bind to estrogen receptors in the body. This might influence hormonal regulation in some situations.

- Antioxidant activity: The presence of phenolic groups (including the methoxy and hydroxy groups) suggests potential for scavenging free radicals and protecting cells from oxidative damage.

- Immunomodulatory effects: Studies suggest isoformononetin might influence the immune system by regulating specific immune cell activity [].

Isoformononetin undergoes several chemical transformations, primarily involving demethylation and hydrogenation. In metabolic pathways, it can be converted into other biologically active compounds such as daidzein and equol. The primary reactions include:

- Demethylation: Isoformononetin can be demethylated to yield daidzein.

- Hydrogenation: This process can lead to the formation of equol through ring fission and further metabolic modifications.

These reactions are essential for the bioavailability and efficacy of isoformononetin in biological systems .

Isoformononetin exhibits a range of biological activities:

- Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, particularly by modulating the NLRP3 inflammasome in neuroinflammation models .

- Antioxidant Properties: Isoformononetin scavenges free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects: It protects neuronal cells from apoptosis induced by various stressors, including oxidative damage .

- Vasodilatory Effects: Isoformononetin promotes vasodilation through endothelium-dependent mechanisms .

These activities suggest that isoformononetin may have therapeutic potential in treating various inflammatory and neurodegenerative diseases.

Isoformononetin can be synthesized through various methods, including:

- Chemical Synthesis: This involves the use of specific reagents to modify formononetin into isoformononetin. For instance, condensation reactions with resorcinol have been utilized to achieve this transformation .

- Biotechnological Methods: Utilizing microbial fermentation processes can also yield isoformononetin from plant precursors, enhancing its production efficiency.

- Extraction from Natural Sources: Isoformononetin can be isolated from plant sources where it naturally occurs, although this method may yield lower quantities compared to synthetic approaches.

Isoformononetin has several applications:

- Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at reducing inflammation and oxidative stress.

- Pharmaceuticals: Its neuroprotective effects make it a candidate for drug development targeting neurodegenerative diseases.

- Cosmetics: The antioxidant properties are leveraged in skincare products to protect against skin aging caused by oxidative damage.

Research into the interactions of isoformononetin reveals its potential synergistic effects with other compounds:

- With Other Isoflavones: Isoformononetin interacts with other isoflavones like genistein and daidzein, enhancing their biological effects when combined.

- Receptor Interactions: It has been shown to bind to estrogen receptors, which may mediate some of its biological activities .

These interactions underline the importance of isoformononetin in multi-component therapies for inflammatory and degenerative conditions.

Isoformononetin shares structural similarities with several other isoflavones. Here’s a comparison highlighting its uniqueness:

Isoformononetin's unique structural modifications contribute to its distinct biological activities compared to these similar compounds, particularly in terms of neuroprotection and inflammation modulation.

Isoformononetin was first catalogued in chemical databases with its initial creation date recorded as March 25, 2005, and most recently modified on May 10, 2025, reflecting ongoing research and characterization efforts. The compound belongs to the broader category of isoflavones, which have been recognized since the early 20th century as significant phytoestrogens found predominantly in leguminous plants. The systematic study of isoflavones gained momentum as researchers began to understand their role in plant defense mechanisms and their potential health benefits for human consumption.

The discovery and characterization of isoformononetin emerged from extensive phytochemical investigations of plant secondary metabolites, particularly those found in the Fabaceae family. Unlike its structural analog formononetin, which has been more extensively studied and documented in traditional medicinal applications, isoformononetin's recognition as a distinct bioactive compound developed through modern analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy. The compound's identification was facilitated by advances in chromatographic separation methods that allowed researchers to distinguish between closely related isoflavone structures.

Significance in Phytochemistry Research

Isoformononetin occupies a unique position in phytochemistry research due to its structural characteristics and biological activities that distinguish it from other isoflavone compounds. The molecule's classification as a 7-O-methylisoflavone places it within a specific subset of flavonoids that exhibit distinct pharmacological properties. Research has demonstrated that isoformononetin functions as a primary metabolite, indicating its direct involvement in essential biological processes including growth, development, and reproduction in plant systems.

The compound's significance extends beyond basic plant biology into therapeutic applications. Recent investigations have revealed isoformononetin's potential as a neuroprotective agent, with studies demonstrating its efficacy in protecting against neuroinflammation induced by streptozotocin. These findings suggest that isoformononetin may serve as a valuable lead compound for developing treatments for neurodegenerative conditions. The research methodology employed in these studies typically involves both in vitro cellular models and in vivo animal experiments, providing comprehensive evidence for the compound's biological activities.

Furthermore, isoformononetin's role as a bone density conservation agent has attracted attention in the context of osteoporosis research and age-related bone disorders. This multifaceted biological activity profile makes isoformononetin a compound of exceptional interest for pharmaceutical development and nutraceutical applications. The growing body of literature surrounding isoformononetin reflects the scientific community's recognition of its potential therapeutic value and the need for continued investigation into its mechanisms of action.

Classification within Isoflavone Compounds

Isoformononetin is systematically classified within the comprehensive taxonomy of organic compounds as a member of the 7-O-methylisoflavones, representing a specific structural subclass of the broader isoflavonoid family. This classification is based on the presence of methoxy groups attached to the C7 atom of the isoflavone backbone, a structural feature that significantly influences the compound's physicochemical properties and biological activities. The hierarchical classification places isoformononetin within the kingdom of organic compounds, the superclass of phenylpropanoids and polyketides, and the class of isoflavonoids.

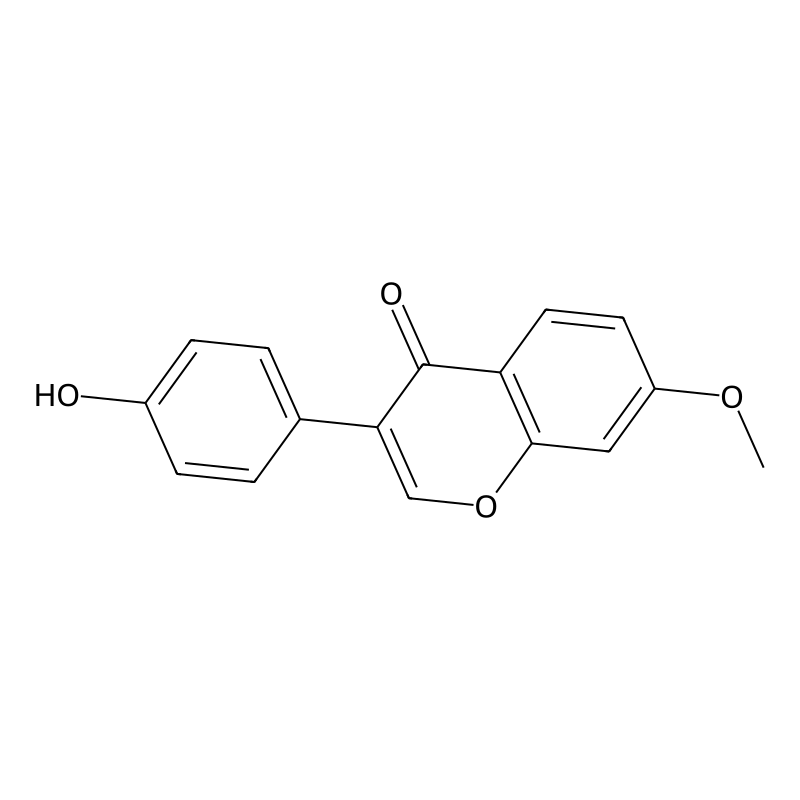

The molecular structure of isoformononetin, with the formula C16H12O4 and molecular weight of 268.26 g/mol, distinguishes it from other isoflavone compounds through its specific substitution pattern. The compound features hydroxy and methoxy groups at positions 4' and 7 respectively, creating a unique chemical profile that contributes to its distinct biological activities. This structural configuration places isoformononetin in contrast to compounds like formononetin, which belongs to the 4'-O-methylisoflavone subclass and exhibits different substitution patterns.

Molecular Formula and Weight

Isoformononetin possesses the molecular formula C₁₆H₁₂O₄ with a molecular weight of 268.26 grams per mole [1]. The compound exhibits a monoisotopic mass of 268.073559 atomic mass units, as determined through high-resolution mass spectrometry analysis [2]. This molecular composition places isoformononetin within the isoflavone class of flavonoids, characterized by its specific arrangement of carbon, hydrogen, and oxygen atoms [1].

The compound is registered under the Chemical Abstracts Service number 486-63-5, providing a unique identifier for chemical databases and regulatory documentation [2]. The molecular formula indicates the presence of sixteen carbon atoms forming the basic chromone skeleton with an attached phenyl ring, twelve hydrogen atoms distributed across the aromatic and aliphatic positions, and four oxygen atoms contributing to the hydroxyl and methoxy functional groups [1] [2].

Structural Characterization

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for isoformononetin is 3-(4-hydroxyphenyl)-7-methoxychromen-4-one [1] [2]. This systematic name precisely describes the molecular architecture, indicating the position of substituents on the chromone backbone. Alternative nomenclature systems recognize the compound as 3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one or 4'-hydroxy-7-methoxyisoflavone [2] [4].

The IUPAC name reflects the fundamental structural components: the chromone core (chromen-4-one), the 4-hydroxyphenyl substituent at position 3, and the methoxy group at position 7 [1]. This nomenclature system provides unambiguous identification of the compound's chemical structure across scientific literature and regulatory frameworks [2].

Chemical Bonds and Functional Groups

Isoformononetin contains several distinct functional groups that define its chemical behavior and biological activity [1] [2]. The primary functional groups include a ketone carbonyl at position 4 of the chromone ring, a phenolic hydroxyl group at the 4' position of the B-ring, and a methoxy group at position 7 of the A-ring [1] [30].

The molecular structure exhibits characteristic aromatic C-C bonds throughout the chromone skeleton and the attached phenyl ring, with bond lengths typical of conjugated aromatic systems [32]. The ketone functional group at C-4 participates in extensive conjugation with the aromatic ring system, contributing to the compound's spectroscopic properties [1] [24]. The hydroxyl group at the 4' position can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly [34].

The methoxy substituent at position 7 represents a methylated phenolic hydroxyl, which significantly alters the compound's polarity and hydrogen bonding capacity compared to unmethylated analogs [12] [13]. This methylation pattern distinguishes isoformononetin from other isoflavones and influences its physicochemical properties [13].

Structural Comparison with Related Isoflavones

Isoformononetin shares structural similarities with several related isoflavones while maintaining distinct differences that affect its properties and biological behavior [8] [13]. The compound is structurally related to daidzein, differing by the presence of a methoxy group at position 7, leading to its alternative designation as 7-O-methyldaidzein [2] [13].

When compared to formononetin, isoformononetin exhibits a different methylation pattern: formononetin contains a methoxy group at the 4' position and a hydroxyl at position 7, while isoformononetin features the reverse arrangement [3] [13]. This positional isomerism significantly impacts the compounds' hydrogen bonding capabilities and biological activities [12] [13].

The relationship to genistein demonstrates another structural comparison, where isoformononetin lacks the additional hydroxyl group at position 5 that characterizes genistein [13]. This difference affects the extent of conjugation and the compound's antioxidant capacity [24]. Glycitein represents another related structure, distinguished by an additional methoxy group at position 6, creating a different substitution pattern on the A-ring [13].

Physicochemical Properties

Spectroscopic Characteristics

Isoformononetin exhibits characteristic spectroscopic properties that facilitate its identification and quantitative analysis [22] [24]. In ultraviolet-visible spectroscopy, isoflavones typically display absorption maxima in the range of 250-270 nanometers, with isoformononetin showing specific absorption characteristics consistent with its conjugated aromatic system [26] [29].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance revealing distinct chemical shifts for the aromatic protons of both ring systems [20] [21]. The methoxy group appears as a characteristic singlet, while the hydroxyl proton exhibits pH-dependent chemical shift behavior [24]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework with distinct signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon [20].

Mass spectrometry analysis shows the molecular ion at mass-to-charge ratio 268, with characteristic fragmentation patterns including loss of methyl radicals and formation of phenolic fragment ions [21] [26]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch, aromatic C-C stretches, and O-H stretching vibrations [19] [22].

Solubility Parameters

The solubility characteristics of isoformononetin reflect its amphiphilic nature, combining hydrophobic aromatic regions with hydrophilic functional groups [16] [18]. The compound demonstrates limited water solubility due to its predominantly aromatic structure, while showing enhanced solubility in polar organic solvents [18].

Ethanol and methanol serve as effective solvents for isoformononetin, with solubility increasing with temperature [16] [18]. The presence of the methoxy group at position 7 reduces hydrogen bonding capacity compared to fully hydroxylated analogs, affecting solubility in protic solvents [18]. Dimethyl sulfoxide and dimethylformamide provide excellent solvating power for the compound due to their ability to interact with both polar and nonpolar regions of the molecule [18].

The partition coefficient between octanol and water reflects the compound's lipophilicity, influencing its behavior in biological systems and extraction procedures [16]. Temperature significantly affects solubility parameters, with higher temperatures generally increasing solubility in most organic solvents [18].

Stability Profile

Isoformononetin exhibits varying stability under different environmental conditions, with degradation patterns dependent on temperature, pH, light exposure, and oxidative conditions [9] [42]. Thermal stability studies indicate that the compound remains stable at moderate temperatures but undergoes degradation at elevated temperatures, particularly above 150 degrees Celsius [9].

pH significantly influences stability, with the compound showing maximum stability in slightly acidic to neutral conditions [24] [42]. Under strongly alkaline conditions, particularly at elevated temperatures, structural changes can occur including potential ring opening reactions [24]. The hydroxyl group at position 4' participates in pH-dependent equilibria that affect overall molecular stability [24].

Photostability represents a critical consideration for handling and storage, as ultraviolet radiation can induce degradation reactions [42]. The compound requires protection from direct sunlight and ultraviolet radiation during processing and storage to maintain chemical integrity [42]. Oxidative conditions, particularly in the presence of hydrogen peroxide or other oxidizing agents, can lead to degradation of the phenolic hydroxyl group [42].

Storage recommendations include maintenance at reduced temperatures, protection from light, and storage under inert atmospheric conditions when possible [43]. The compound demonstrates enhanced stability when stored as a solid compared to solution preparations [42] [43].

Isomerism and Relationship to Formononetin

Isoformononetin and formononetin represent positional isomers, sharing the identical molecular formula C₁₆H₁₂O₄ while differing in the placement of functional groups [3] [8]. This isomeric relationship significantly impacts their respective physicochemical properties and biological activities [12] [13].

The fundamental difference lies in the position of the methoxy and hydroxyl substituents: isoformononetin features a hydroxyl group at the 4' position and a methoxy group at position 7, while formononetin displays the reverse pattern with a methoxy at 4' and hydroxyl at position 7 [3] [13]. This structural variation affects hydrogen bonding patterns, with isoformononetin capable of forming different intermolecular interactions compared to formononetin [12].

The metabolic relationship between these isomers involves enzymatic methylation reactions, where isoformononetin can be formed through 7-O-methylation of daidzein, while formononetin results from 4'-O-methylation of the same precursor [12] [13]. This biosynthetic pathway demonstrates the regulatory role of specific methyltransferase enzymes in determining the final isomeric product [12].

Spectroscopic differentiation between the isomers relies on careful analysis of nuclear magnetic resonance chemical shifts and coupling patterns, as the different substitution patterns create distinct electronic environments for the aromatic protons [12] [22]. Mass spectrometry fragmentation patterns also show differences, reflecting the varying stability of fragment ions formed from different methylation sites [21] [26].

Botanical Sources

Leguminous Plants

Isoformononetin represents a specialized metabolite predominantly found within the Leguminosae (Fabaceae) family, demonstrating the characteristic pattern of isoflavonoid distribution in leguminous plants [1] [2]. The compound occurs naturally across multiple genera within this family, reflecting the evolutionary conservation of isoflavonoid biosynthetic pathways among legumes [3] [4]. Research has documented isoformononetin presence in various leguminous species, with particularly notable concentrations found in agriculturally important crops and traditional medicinal plants [5] [6].

The biosynthetic capacity for isoformononetin production appears to be intrinsically linked to the specialized metabolism of leguminous plants, where it serves multiple biological functions including plant defense against pathogens and environmental stresses [7] [8]. Studies have identified the compound in both cultivated legume crops and wild leguminous species, suggesting its fundamental role in legume physiology and ecology [9] [10].

Glycine max (Soy)

Glycine max represents one of the most extensively studied sources of isoformononetin, with the compound detected in multiple plant tissues including leaves, seeds, and induced plant materials [11] [12] [13]. Research has demonstrated that isoformononetin accumulation in soybean follows specific temporal and spatial patterns, with higher concentrations typically observed in vegetative tissues compared to reproductive organs [14] [15].

Quantitative analyses of soybean isoflavone profiles reveal significant variation in isoformononetin content among different cultivars, with concentrations ranging from barely detectable levels to substantial amounts depending on genetic background and environmental conditions [13] [16]. The compound has been particularly noted in elicitor-treated soybean leaves, where it accumulates as part of the plant's defense response mechanism [17]. Studies examining the spatial distribution of isoflavones in soybean have consistently reported higher isoformononetin concentrations in leaves and roots compared to pods and seeds [14].

Pueraria montana var. lobata

Pueraria montana var. lobata (kudzu) represents a unique source of isoformononetin, with particularly high concentrations documented in root tissues [18] [19] [20]. Research has revealed that kudzu roots contain approximately 58.4 ± 5.1 μg/g dry weight of formononetin-related compounds, including isoformononetin derivatives [18]. The species demonstrates distinctive isoflavonoid methylation patterns, with specialized O-methyltransferases capable of producing both 4'-O-methylated and 7-O-methylated isoflavone derivatives [21] [22].

Studies have identified multiple methylated isoflavonoids in Pueraria montana var. lobata, including 7-O-methylated compounds such as isoformononetin, which are produced through alternative biosynthetic pathways compared to other leguminous species [18] [23]. The plant's unique capacity for isoflavonoid modification has made it particularly valuable for understanding the diversity of methylation reactions in legume secondary metabolism [24] [25].

Quantitative Distribution in Plant Tissues

The quantitative distribution of isoformononetin within plant tissues demonstrates remarkable variation both among species and within individual plants [26] [27]. Comprehensive analyses of tissue-specific accumulation patterns reveal that leaf tissues generally contain the highest concentrations of isoflavonoids, including isoformononetin, with average total isoflavone content in red clover leaves reaching 5.96 ± 3.04 mg/g dry weight [26].

Research examining Trifolium pratense has documented significant differences in isoflavone distribution across plant parts, with leaves consistently showing the highest accumulation, followed by flowers (1.78 ± 0.77 mg/g dry weight) and stems (1.10 ± 0.50 mg/g dry weight) [26]. The tissue-specific distribution patterns reflect the metabolic activity and physiological functions of different plant organs, with photosynthetically active tissues typically showing enhanced secondary metabolite production [14] [15].

Studies have revealed that the proportion of individual isoflavones varies considerably among different tissues. In red clover leaves, biochanin A comprises approximately 36% of total isoflavones, while formononetin accounts for about 30% [26]. Stem tissues show a different profile, with formononetin representing 35% and daidzein 23% of total isoflavone content, while flower tissues contain higher proportions of genistein (34%) and biochanin A (37%) [26].

Environmental Factors Affecting Natural Accumulation

Environmental conditions exert profound influences on isoformononetin accumulation in leguminous plants, with multiple factors contributing to the observed variation in compound concentrations [28] [8]. Water availability represents one of the most significant environmental determinants, with studies demonstrating that water stress conditions lead to decreased isoflavone accumulation through reduced expression of key biosynthetic genes, particularly isoflavone synthase 2 (IFS2) [29].

Ultraviolet-B radiation exposure has been shown to enhance isoflavonoid accumulation, including isoformononetin, through upregulation of the phenylpropanoid biosynthetic pathway [8] [30]. This response reflects the protective function of isoflavonoids against UV-induced oxidative stress and represents an adaptive mechanism for plants growing in high-radiation environments. Research has documented that UV-B treatment can significantly increase the concentration of various isoflavonoids in soybean and other leguminous species [30].

Temperature fluctuations affect isoformononetin biosynthesis through their impact on enzyme activity and metabolic flux distribution [28] [31]. Studies have revealed that optimal temperature ranges promote maximum isoflavonoid accumulation, while extreme temperatures can disrupt normal biosynthetic processes. Light intensity also plays a crucial role, with increased photosynthetic activity generally correlating with enhanced secondary metabolite production [28].

Biotic stress factors, particularly fungal elicitation, have been demonstrated to dramatically increase isoformononetin accumulation as part of plant defense responses [32] [7]. Research with Medicago sativa has shown that fungal infection or elicitor treatment leads to substantial increases in methylated isoflavonoid production, including enhanced accumulation of isoformononetin through increased methyltransferase activity [33] [34].

Soil nutrient availability affects isoformononetin accumulation through complex interactions involving carbon-nitrogen balance and resource allocation between primary and secondary metabolism [28] [35]. Studies have revealed that nutrient stress conditions can either enhance or reduce isoflavonoid production depending on the specific nutrients involved and the severity of the stress.

Evolutionary Significance in Plant Kingdom

The evolutionary significance of isoformononetin and related isoflavonoids in the plant kingdom reflects their fundamental role in legume adaptation and diversification [3] [36]. Phylogenetic analyses of isoflavonoid biosynthetic genes reveal that the capacity for isoflavone production represents an ancient trait within the legume lineage, with subsequent evolution of methyltransferase enzymes enabling the production of specialized compounds like isoformononetin [3] [21].

The evolution of O-methyltransferase enzymes capable of producing isoformononetin appears to have occurred through gene duplication and neofunctionalization events within leguminous plants [21] [22]. Research has demonstrated that different legume species have evolved distinct methylation strategies, with some producing 4'-O-methylated compounds (such as formononetin) while others specialize in 7-O-methylation to produce isoformononetin [32] [18].

Studies examining the evolutionary relationships among isoflavonoid methyltransferases have revealed that downstream genes in the biosynthetic pathway, including those responsible for methylation reactions, have evolved more rapidly than upstream pathway genes [3]. This pattern suggests that methylation represents a relatively recent evolutionary innovation that has contributed to the chemical diversity observed among leguminous species.

The evolutionary diversification of isoflavonoid methylation patterns may reflect adaptation to different ecological niches and selective pressures [36] [4]. The ability to produce specific methylated isoflavonoids like isoformononetin may confer advantages in terms of pathogen resistance, symbiotic relationships with nitrogen-fixing bacteria, or tolerance to environmental stresses [2] [7].